molecular formula C17H19NOS B5209566 4,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide

4,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide

Cat. No. B5209566
M. Wt: 285.4 g/mol
InChI Key: TVMOEPWZPOKOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide, also known as THIP, is a potent and selective agonist for the GABA(A) receptor. It has been extensively studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

4,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide acts as a potent and selective agonist for the GABA(A) receptor, which is the main inhibitory neurotransmitter receptor in the central nervous system. It binds to a specific site on the receptor and enhances the activity of GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. It has also been shown to have potential as an analgesic and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

4,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide has several advantages for lab experiments, including its potency and selectivity for the GABA(A) receptor, as well as its ability to penetrate the blood-brain barrier. However, it also has limitations, including its short half-life and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 4,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide, including the development of more potent and selective analogs, the investigation of its potential as an analgesic and anti-inflammatory agent, and the exploration of its potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

4,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 4,5-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

4,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-thiophenecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including anxiety, epilepsy, and sleep disorders. It has also been shown to have potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-11-12(2)20-10-15(11)17(19)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-4,6,8,10,16H,5,7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMOEPWZPOKOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2CCCC3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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